molecular formula C11H12N4O B2759066 N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide CAS No. 1710339-61-9

N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide

Cat. No.: B2759066
CAS No.: 1710339-61-9
M. Wt: 216.244
InChI Key: JZGZEVBOXHRKJP-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a pyridazine ring substituted with a cyanocyclopentyl group and a carboxamide group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific structure and the biological context.

Comparison with Similar Compounds

N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-8-11(4-1-2-5-11)15-10(16)9-3-6-13-14-7-9/h3,6-7H,1-2,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGZEVBOXHRKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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